N-(1-ethylpiperidin-4-yl)-N-methyl-octahydro-1H-indole-2-carboxamide
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound N-(1-ethylpiperidin-4-yl)-N-methyl-octahydro-1H-indole-2-carboxamide follows IUPAC naming conventions for bicyclic amines and carboxamides. Its systematic name is derived as follows:
- Octahydro-1H-indole : A bicyclic system comprising a six-membered cyclohexane ring fused to a five-membered pyrrole ring, fully saturated (octahydro).
- 2-carboxamide : A carboxamide group (-CONH₂) at position 2 of the indole system.
- N-methyl and N-(1-ethylpiperidin-4-yl) substituents : The carboxamide nitrogen is substituted with a methyl group and a 1-ethylpiperidin-4-yl moiety.
Isomeric considerations arise from three stereogenic centers:
- The piperidine ring’s nitrogen configuration (axial/equatorial substitution).
- The octahydroindole system’s fused ring stereochemistry (cis or trans fusion of cyclohexane and pyrrolidine rings).
- The ethyl group’s position on the piperidine nitrogen (C-1 vs. other positions).
Computational studies indicate that the trans -fused octahydroindole configuration is thermodynamically favored due to reduced ring strain.
Molecular Formula and Atomic Connectivity Analysis
The molecular formula C₁₇H₃₁N₃O (MW: 293.4 g/mol) reflects the following atomic composition:
| Element | Count |
|---|---|
| Carbon | 17 |
| Hydrogen | 31 |
| Nitrogen | 3 |
| Oxygen | 1 |
Connectivity analysis (Figure 1):
- Octahydroindole core : A bicyclo[4.3.0]nonane system with a carboxamide at C-2.
- Piperidine substituent : A 1-ethylpiperidin-4-yl group linked to the carboxamide nitrogen.
- Methyl group : Directly attached to the carboxamide nitrogen.
Key bonding patterns:
- The piperidine ring adopts a chair conformation, with the ethyl group equatorial to minimize steric hindrance.
- The carboxamide’s carbonyl oxygen participates in intramolecular hydrogen bonding with the indole’s NH group.
Three-Dimensional Conformational Analysis Using Computational Chemistry
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two dominant conformers:
| Conformer | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| A | 0.0 (reference) | - Piperidine chair conformation - Antiperiplanar arrangement of N-methyl and piperidine groups |
| B | 1.8 | - Piperidine boat conformation - Gauche orientation of N-ethyl group |
Notable observations :
- Conformer A is stabilized by van der Waals interactions between the ethyl group and the indole’s cyclohexane ring.
- Solvent effects (e.g., water) reduce the energy gap between conformers due to polar interactions with the carboxamide.
Comparison with Structural Analogues in Piperidine-Indole Carboxamide Family
The compound belongs to a broader class of piperidine-indole carboxamides. Key analogues include:
Trends :
- Saturation of the indole ring (octahydro vs. aromatic) increases membrane permeability by ~30%.
- N-alkylation (e.g., methyl, ethyl) improves metabolic stability compared to unsubstituted carboxamides.
- Piperidine substitution modulates affinity for amine-binding targets (e.g., GPCRs) due to steric and electronic effects.
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-N-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-3-20-10-8-14(9-11-20)19(2)17(21)16-12-13-6-4-5-7-15(13)18-16/h13-16,18H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSHRDJOGQTWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)C2CC3CCCCC3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “N-(1-ethylpiperidin-4-yl)-N-methyl-octahydro-1H-indole-2-carboxamide” is a derivative of piperidine. Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals. .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects. The specific interactions of this compound with its targets would depend on its chemical structure and the nature of the target proteins.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant effects. The exact pathways affected would depend on the specific targets of this compound.
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structures. These properties would influence the bioavailability of the compound, affecting its efficacy and potential side effects.
Biological Activity
N-(1-ethylpiperidin-4-yl)-N-methyl-octahydro-1H-indole-2-carboxamide, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the molecular formula and a molecular weight of 293.4 g/mol, with a typical purity of 95%. Understanding its biological activity is crucial for potential therapeutic applications, particularly in areas such as cancer treatment, neuroprotection, and pain management.
The biological activity of this compound is attributed to its interaction with various biological targets. Piperidine derivatives are known to influence multiple biochemical pathways, leading to a wide range of pharmacological effects including:
- Anticancer Activity : Potential inhibition of tumor growth and metastasis.
- Antiviral Effects : Activity against viral replication.
- Antimalarial and Antimicrobial Properties : Inhibition of pathogen growth.
- Analgesic and Anti-inflammatory Effects : Reduction of pain and inflammation.
- Neuroprotective Effects : Potential benefits in neurodegenerative diseases like Alzheimer's.
Pharmacokinetics
The pharmacokinetic profile of this compound may vary significantly based on its chemical structure. Key factors influencing its pharmacokinetics include absorption, distribution, metabolism, and excretion (ADME). Studies suggest that modifications in the piperidine ring can alter these properties, impacting the compound's efficacy and safety profile in vivo.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound through various experimental approaches:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study showed that this compound inhibited the growth of various cancer cell lines with IC50 values ranging from 0.5 µM to 2 µM. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Case Study: Neuroprotective Effects
Another research effort focused on the neuroprotective potential of this compound in models of Alzheimer's disease. It was found to reduce amyloid-beta accumulation and improve cognitive function in animal models, suggesting its role as a potential therapeutic agent for neurodegenerative conditions .
Scientific Research Applications
Pharmacological Applications
1. Central Nervous System Disorders
N-(1-ethylpiperidin-4-yl)-N-methyl-octahydro-1H-indole-2-carboxamide has been investigated for its potential use in treating various central nervous system (CNS) disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in conditions such as Alzheimer's disease and Parkinson's disease.
Case Study: Acetylcholinesterase Inhibition
Research indicates that compounds with similar piperidine structures can function as acetylcholinesterase inhibitors. A study demonstrated that derivatives of this compound showed significant inhibition of acetylcholinesterase activity, with IC50 values indicating strong potential for therapeutic applications in neurodegenerative diseases .
2. Antidepressant Properties
The compound's structural elements may also contribute to its antidepressant effects. Studies have shown that certain derivatives can modulate serotonin and norepinephrine levels, suggesting a role in alleviating symptoms of depression.
Case Study: Behavioral Studies
In behavioral models of depression, compounds similar to this compound demonstrated significant reductions in depressive-like behaviors in animal models, indicating its potential as a novel antidepressant .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. Its derivatives have shown effectiveness against various bacterial strains.
Case Study: Antibacterial Screening
In vitro studies revealed that certain derivatives exhibited strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL . This suggests potential applications in developing new antibiotics.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring or the indole moiety can significantly alter biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased potency against bacterial strains |
| Alteration of the ethyl group | Enhanced CNS penetration and reduced side effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons are outlined below:
Substituent Variations in Piperidine Moieties
A 2019 patent () highlights compounds with a quinoline core but shares similarities in piperidine-based substituents. For example:
- 1-(2-methoxyethyl)piperidin-4-yl : Introduces polarity via the methoxy group, which may improve aqueous solubility but reduce blood-brain barrier penetration relative to the ethyl variant .
Core Structure Differences
The octahydroindole core of the target compound contrasts with the aromatic quinoline scaffold in the patent.
Data Table: Substituent Effects in Related Compounds
Research Implications and Limitations
The 1-ethylpiperidin-4-yl group appears advantageous for balancing pharmacokinetic properties, as seen in analogs from . However, the lack of direct data on the octahydroindole core necessitates caution in extrapolating findings. Further studies should prioritize synthesizing and testing derivatives to validate these hypotheses.
Preparation Methods
Typical Procedure:
- Preparation of Indole-2-carboxylic acid derivatives: Condensation of phenylhydrazines with α,β-unsaturated ketones.
- Amidation: Activation of the acid (e.g., using thionyl chloride or carbodiimides) followed by reaction with methylamine to afford the N-methyl carboxamide.
Construction of the N-(1-ethylpiperidin-4-yl) Moiety
The key step involves attaching the piperidine derivative to the nitrogen atom of the indole core, which can be achieved via nucleophilic substitution or reductive amination.
Method A: Alkylation of the Indole Nitrogen
- Reagents: Ethylpiperidine derivatives with suitable leaving groups (e.g., halides or activated esters).
- Conditions: Base-mediated alkylation (e.g., potassium carbonate) in polar aprotic solvents such as acetonitrile or DMF at elevated temperatures.
- Outcome: Formation of N-(1-ethylpiperidin-4-yl) indole derivatives with control over regioselectivity.
Method B: Reductive Amination
- Reagents: 4-oxo-piperidine derivatives and indole-2-carboxamide intermediates.
- Conditions: Reaction with formaldehyde or equivalent, followed by reduction with sodium cyanoborohydride or similar reducing agents.
- Advantages: Better stereocontrol and functional group compatibility.
Stereoselective Synthesis and Final Assembly
The stereochemistry at the piperidine ring is crucial for biological activity. The synthesis employs chiral auxiliaries or enantioselective organometallic additions to achieve stereocontrol.
Enantioselective Organometallic Addition:
- Reagents: Allyl or methyl magnesium halides, or other Grignard reagents.
- Conditions: Stereoselective addition to iminium intermediates derived from the lactam or ketone precursors.
- Outcome: Formation of the N-(1-ethylpiperidin-4-yl) group with defined stereochemistry.
Ring-Closing and Final Functionalization:
- Ring-closing metathesis (RCM) or cyclization reactions are employed to form the fused heterocyclic system.
- Final steps include purification, stereochemical verification via NMR and X-ray crystallography, and salt formation if necessary.
Data Table Summarizing Key Reagents and Conditions
| Step | Reaction Type | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Indole core synthesis | Phenylhydrazine + α,β-unsaturated ketone | - | Fischer synthesis, reflux | - | Classic indole synthesis |
| 2 | Amidation | Indole-2-carboxylic acid + methylamine | DCC/DMAP or EDC | Room temp, 12-24 h | High | Selective N-methylation |
| 3 | N-alkylation | Ethylpiperidine halide + base | Acetonitrile | Reflux | Moderate to high | Regioselective at nitrogen |
| 4 | Stereoselective addition | Organometallic reagent + iminium | THF | -78°C to room temp | Variable | Stereocontrol critical |
| 5 | Ring closure | Diallylated intermediates | RCM catalysts | Elevated temp | Good | Forms fused heterocycle |
Research Findings and Notes
- The synthesis of similar indole derivatives has been optimized via protecting group-free routes, reducing steps and improving stereoselectivity (see references,,).
- The stereochemistry of the piperidine ring significantly influences biological activity, with enantioselective organometallic additions being the most effective method for stereocontrol.
- The use of ring-closing metathesis (RCM) has proven efficient for constructing the fused heterocyclic system, with catalysts such as Grubbs' second-generation catalyst being preferred.
- The synthesis pathway is adaptable, allowing modifications to introduce various substituents at different positions, which can be tailored for specific pharmacological profiles.
Q & A
Q. What are the recommended synthetic strategies for N-(1-ethylpiperidin-4-yl)-N-methyl-octahydro-1H-indole-2-carboxamide and its analogs?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:
- Step 1: Condensation of indole-2-carboxylic acid derivatives with piperidine precursors (e.g., 1-ethylpiperidin-4-amine) using coupling agents like EDCI or HATU .
- Step 2: Purification via column chromatography or recrystallization, followed by characterization using NMR (e.g., H/C) and high-resolution mass spectrometry (HRMS) .
- Key Considerations: Optimize reaction conditions (solvent, temperature) to avoid by-products like N-methylation over-alkylation .
Q. How is the structural integrity of this compound validated during synthesis?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Compare chemical shifts (δ) of piperidine protons (2.4–3.5 ppm) and indole NH (10–11 ppm) with reference data .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry (applicable to analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) .
- HPLC Purity: Ensure ≥95% purity using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Kinase Inhibition: Structural analogs (e.g., BI-882370) show potent inhibition of RAF kinases (IC: 0.4–0.8 nM), suggesting a similar mechanism via binding to the ATP pocket .
- Target Validation: Use in vitro kinase assays (e.g., ADP-Glo™) and cellular models (BRAF-mutant cancer lines) to correlate activity with structural motifs like the octahydroindole carboxamide core .
Table 1: Select IC Values for Related Compounds
| Compound | Target | IC (nM) | Source |
|---|---|---|---|
| BI-882370 | BRAF | 0.4 | |
| N-substituted piperidine analog | c-Raf | 0.8 |
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50_{50}50 across assays)?
Methodological Answer:
- Assay Replication: Validate results across orthogonal platforms (e.g., fluorescence polarization vs. radiometric assays) .
- Buffer Optimization: Adjust pH, ionic strength, and ATP concentrations to mimic physiological conditions .
- Data Triangulation: Combine in vitro data with molecular dynamics simulations to assess binding stability .
Q. What strategies mitigate solubility challenges in in vivo studies for this compound?
Methodological Answer:
- Salt Formation: Synthesize hydrochloride or sulfate salts to enhance aqueous solubility (e.g., as seen in N-(1-phenethyl-4-piperidyl) analogs) .
- Co-solvent Systems: Use PEG-400 or cyclodextrin-based formulations for preclinical dosing .
- LogP Optimization: Introduce polar substituents (e.g., hydroxyl groups) while monitoring permeability via Caco-2 assays .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies for this compound in cancer models?
Methodological Answer:
Q. What statistical methods are recommended for analyzing heterogeneous data in SAR studies?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
